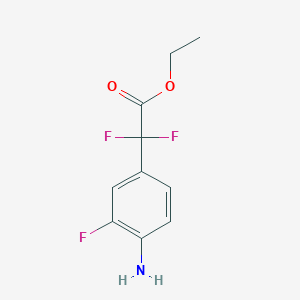![molecular formula C18H19N3O3S B2838656 N-[4-(2-indol-1-ylethylsulfamoyl)phenyl]acetamide CAS No. 689265-26-7](/img/structure/B2838656.png)
N-[4-(2-indol-1-ylethylsulfamoyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . Indole is a relatively weak basic chemical. This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .Chemical Reactions Analysis
The sulfonamide analogs of indole usually referred to as sulfa medicines have recently been produced and exhibit strong antimicrobial actions . Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Physical And Chemical Properties Analysis
Indole, with the chemical formula “C 8 H 7 N”, is often referred to as 1H-benzo [b] pyrrole . The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C giving a solid crystalline structure of this compound, a bicyclic structure .Aplicaciones Científicas De Investigación
Molecular Interaction and Biological Activities
A study by G. Bharathy et al. (2021) explored the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide with polar liquids. Using density functional theory (DFT) and molecular docking analysis, the study investigated the compound's structural parameters, electron behavior, and biological properties, highlighting its potential for fungal and cancer activities.
Antimicrobial Applications
Research by E. Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety, targeting antimicrobial applications. The compounds were evaluated for their antibacterial and antifungal activities, showing promising results.
Anti-inflammatory Drug Design
F. H. Al-Ostoot et al. (2020) synthesized and analyzed an indole acetamide derivative for anti-inflammatory activity using molecular docking. This research demonstrates the potential of such compounds in drug design targeting cyclooxygenase COX-1 and 2 domains.
Antimicrobial and Thermal Studies
A study by M. Lahtinen et al. (2014) synthesized sulfanilamide derivatives, including N-[4-(phenylsulfamoyl)phenyl]acetamide, to explore their antimicrobial activities and thermal properties. Although the compounds showed limited antibacterial activity, the research contributes to the understanding of structure-activity relationships.
Chemoselective Acetylation for Antimalarial Drugs
Research on chemoselective acetylation by Deepali B Magadum and G. Yadav (2018) highlights the synthesis of N-(2-Hydroxyphenyl)acetamide as an intermediate for antimalarial drugs. This showcases the utility of N-[4-(2-indol-1-ylethylsulfamoyl)phenyl]acetamide derivatives in drug synthesis and development.
Direcciones Futuras
The development of newer and safer anticancer agents is of utmost importance . Therefore, future research could focus on the modification of these compounds to enhance their antitumor activity. Additionally, the exploration of other potential therapeutic applications of this compound could also be a promising direction for future research.
Propiedades
IUPAC Name |
N-[4-(2-indol-1-ylethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-14(22)20-16-6-8-17(9-7-16)25(23,24)19-11-13-21-12-10-15-4-2-3-5-18(15)21/h2-10,12,19H,11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJKTLYNMPZNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(1H-indol-1-yl)ethyl)sulfamoyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

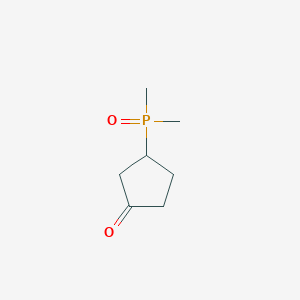
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2838574.png)
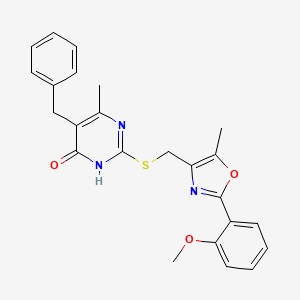
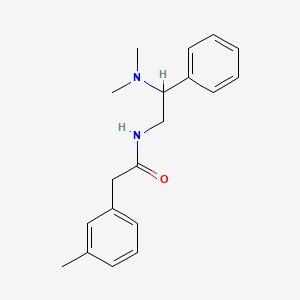
![2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide](/img/structure/B2838577.png)
![3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2838578.png)
![N-(3-chloro-4-methoxyphenyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2838580.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2838586.png)
methylidene}-3-oxobutanenitrile](/img/structure/B2838587.png)
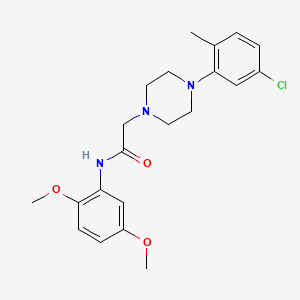
![6-methyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2838589.png)
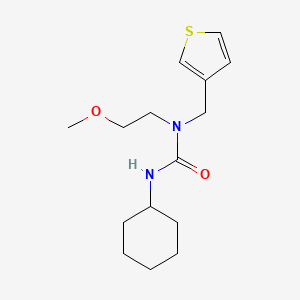
![3-Methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2838592.png)
